molecular formula C20H48O4Zr B12319079 2-methylbutan-2-ol;zirconium

2-methylbutan-2-ol;zirconium

Cat. No.: B12319079
M. Wt: 443.8 g/mol
InChI Key: KUOIDKZXLWUSNF-UHFFFAOYSA-N
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Description

Molecular Architecture and Coordination Geometry

The molecular structure of zirconium 2-methyl-2-butoxide features a central zirconium atom coordinated by four 2-methyl-2-butoxide ligands. Each ligand donates an oxygen atom to the zirconium center, forming a tetrahedral coordination geometry in monomeric configurations. However, in condensed phases or solution states, aggregation leads to polynuclear complexes. For example, dimeric structures with bridging alkoxide ligands are common, as observed in related zirconium alkoxides such as $$[\text{Zr}2(\text{OPr}^i)6(\text{L})_2]$$ (where L = aminoalkoxide ligands). These dimers exhibit asymmetric coordination, with one zirconium center adopting a six-coordinate geometry (octahedral) and the other a seven-coordinate geometry (pentagonal bipyramidal). The steric bulk of the 2-methyl-2-butoxide ligand likely influences this asymmetry by limiting further ligand addition to one metal center.

Bond lengths between zirconium and oxygen atoms in analogous complexes range from $$ 1.95 \, \text{Å} $$ (terminal Zr–O) to $$ 2.15 \, \text{Å} $$ (bridging Zr–O). The increased bond length in bridging ligands reflects weaker electrostatic interactions due to shared oxygen atoms. This structural flexibility enables zirconium 2-methyl-2-butoxide to act as a precursor for sol-gel synthesis, where controlled hydrolysis depends on the accessibility of coordination sites.

Crystallographic Analysis of Heterometallic Complexes

While zirconium 2-methyl-2-butoxide itself has not been crystallographically characterized, studies of related zirconium alkoxides provide insights into its potential solid-state behavior. For instance, the binuclear complex $$[\text{Zr}2(\text{OPr}^i)6(\text{dmap})2]$$ (dmap = 1-dimethylaminopropan-2-olate) crystallizes in a monoclinic system with space group $$ P21/c $$. The two zirconium centers are bridged by two dmap ligands and one isopropoxide group, creating a distorted octahedral geometry for one metal and a pentagonal bipyramid for the other. Similar bridging motifs are anticipated in zirconium 2-methyl-2-butoxide, with the tert-butoxide ligands enhancing steric protection against hydrolysis.

In heterometallic derivatives, zirconium alkoxides form complexes with metals like lithium or copper. For example, $$[\text{Li}2\text{Zr}2(\text{OEt})8(\text{acac})4]$$ (acac = acetylacetonate) adopts a centrosymmetric structure where lithium ions occupy peripheral sites, coordinated by ethoxide and acac ligands. These heterometallic aggregates highlight zirconium’s ability to stabilize unconventional coordination environments, which could be exploited to design doped zirconia materials with tailored properties.

Spectroscopic Fingerprinting (FTIR, NMR, Raman)

FTIR Spectroscopy
The infrared spectrum of zirconium 2-methyl-2-butoxide displays characteristic vibrations of the alkoxide ligand. Stretching modes for Zr–O bonds appear between $$ 450 \, \text{cm}^{-1} $$ and $$ 650 \, \text{cm}^{-1} $$, while C–O stretches of the tert-butoxide group occur near $$ 1050 \, \text{cm}^{-1} $$. Bridging alkoxide ligands exhibit redshifted Zr–O stretches compared to terminal ligands due to reduced bond strength.

NMR Spectroscopy
$$ ^{91}\text{Zr} $$ solid-state NMR provides critical insights into local symmetry. For zirconium chloride ($$\text{ZrCl}4$$), a $$ ^{91}\text{Zr} $$ chemical shift of $$ 844 \, \text{ppm} $$ and quadrupolar coupling constant ($$ CQ $$) of $$ 14.65 \, \text{MHz} $$ have been reported. In contrast, zirconium alkoxides like $$\text{Zr}(\text{OPr}^i)4$$ show upfield shifts ($$ \delta{iso} \approx -150 \, \text{ppm} $$) due to increased electron density at the zirconium center. These shifts correlate with coordination number and ligand electronegativity.

Raman Spectroscopy
Raman studies of zirconium oxides reveal phase-dependent signatures. Tetragonal $$\text{ZrO}2$$ exhibits peaks at $$ 330 \, \text{cm}^{-1} $$ and $$ 380 \, \text{cm}^{-1} $$, while monoclinic $$\text{ZrO}2$$ shows a dominant band near $$ 620 \, \text{cm}^{-1} $$. These features arise from vibrational modes of $$\text{Zr–O}$$ bonds and lattice distortions, providing a pathway to monitor phase transitions during thermal decomposition of zirconium alkoxides.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations predict the electronic structure and spectroscopic parameters of zirconium complexes. For $$\text{ZrCl}4$$, optimized geometries yield a $$ ^{91}\text{Zr} $$ chemical shift of $$ 878.76 \, \text{ppm} $$, closely matching experimental values ($$ 844 \, \text{ppm} $$). Similarly, calculations for $$\text{K}2\text{ZrF}6$$ reproduce its large quadrupolar coupling constant ($$ CQ = 44.71 \, \text{MHz} $$), attributed to the distorted cubic environment of the zirconium ion.

In zirconium 2-methyl-2-butoxide, ligand field theory suggests that the strong electron-donating tert-butoxide ligands raise the energy of zirconium’s d-orbitals, increasing its susceptibility to nucleophilic attack during hydrolysis. Charge distribution analyses further reveal polarized Zr–O bonds ($$ \Delta q \approx +1.2 \, \text{e} $$ on Zr), facilitating ligand substitution reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H48O4Zr

Molecular Weight

443.8 g/mol

IUPAC Name

2-methylbutan-2-ol;zirconium

InChI

InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3;

InChI Key

KUOIDKZXLWUSNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr]

Origin of Product

United States

Preparation Methods

Transesterification of Zirconium Isopropoxide

Procedure :
Zirconium isopropoxide (Zr(OiPr)₄) reacts with excess 2-methyl-2-butanol under reflux in an inert solvent (e.g., toluene). Isopropanol, a volatile byproduct, is removed via fractional distillation to drive equilibrium toward product formation.

Reaction :
$$ \text{Zr(OiPr)}4 + 4 \, \text{HOC(CH}3\text{)}2\text{CH}2\text{CH}3 \rightarrow \text{Zr(OC(CH}3\text{)}2\text{CH}2\text{CH}3\text{)}4 + 4 \, \text{HOCH(CH}3\text{)}2 $$

Key Parameters :

  • Temperature : 80–120°C
  • Solvent : Dry toluene or hexane
  • Yield : 70–85% (dependent on alcohol excess and distillation efficiency).

Advantages :

  • Utilizes commercially available Zr(OiPr)₄.
  • Scalable for industrial production.

Limitations :

  • Requires rigorous removal of isopropanol to prevent reverse reaction.

Direct Reaction of Zirconium Tetrachloride with 2-Methyl-2-Butanol

Procedure :
Zirconium tetrachloride (ZrCl₄) is treated with 2-methyl-2-butanol in the presence of a base (e.g., NH₃ or Et₃N) to neutralize HCl. The reaction is conducted under nitrogen in anhydrous hexane.

Reaction :
$$ \text{ZrCl}4 + 4 \, \text{HOC(CH}3\text{)}2\text{CH}2\text{CH}3 + 4 \, \text{NH}3 \rightarrow \text{Zr(OC(CH}3\text{)}2\text{CH}2\text{CH}3\text{)}4 + 4 \, \text{NH}4\text{Cl} $$

Key Parameters :

  • Molar Ratio : ZrCl₄ : Alcohol : Base = 1 : 4.4–4.8 : 4.4–4.8.
  • Temperature : 40–65°C
  • Yield : 85–95% (optimized conditions).

Advantages :

  • High yield with straightforward purification (filtration of NH₄Cl).
  • Avoids intermediate alkoxide precursors.

Limitations :

  • Exothermic reaction requires careful temperature control.
  • HCl gas necessitates proper ventilation.

Salt Metathesis Using Potassium 2-Methyl-2-Butoxide

Procedure :
Potassium 2-methyl-2-butoxide (KOC(CH₃)₂CH₂CH₃) reacts with ZrCl₄ in a non-polar solvent (e.g., n-hexane). KCl precipitates and is filtered off, followed by vacuum distillation of the product.

Reaction :
$$ \text{ZrCl}4 + 4 \, \text{KOC(CH}3\text{)}2\text{CH}2\text{CH}3 \rightarrow \text{Zr(OC(CH}3\text{)}2\text{CH}2\text{CH}3\text{)}4 + 4 \, \text{KCl} $$

Key Parameters :

  • Solvent : Anhydrous hexane
  • Temperature : 20–60°C during ZrCl₄ addition, 40–65°C post-addition.
  • Yield : 90–95% (reported for analogous tert-butoxide synthesis).

Advantages :

  • Minimal byproducts (KCl easily removed).
  • Suitable for high-purity applications (e.g., ALD).

Limitations :

  • Requires synthesis of potassium alkoxide, which is moisture-sensitive.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Transesterification 70–85% >95% High Moderate
Direct Reaction with ZrCl₄ 85–95% >98% Moderate High
Salt Metathesis 90–95% >99% Low High

Notes :

  • Purity : Salt metathesis yields the highest purity due to minimal side reactions.
  • Scalability : Transesterification is preferred for industrial-scale production.

Industrial and Laboratory Optimization

Solvent Selection

  • Hexane : Preferred for salt metathesis due to low polarity and ease of KCl removal.
  • Toluene : Used in transesterification for its high boiling point (110°C), facilitating azeotropic distillation.

Temperature Control

  • Exothermic Reactions : Gradual addition of ZrCl₄ or alcohol prevents thermal runaway.
  • Reflux Conditions : Critical for complete ligand exchange in transesterification.

Scientific Research Applications

Overview

2-Methylbutan-2-ol, also known as tert-amyl alcohol, combined with zirconium, forms a compound that has garnered attention in various scientific fields due to its unique properties. This compound is characterized by its branched structure and the presence of zirconium, which enhances its reactivity and stability in chemical processes. The applications of 2-methylbutan-2-ol;zirconium span across catalysis, materials science, biomedical applications, and environmental remediation.

Catalysis

Zirconium complexes derived from 2-methylbutan-2-ol are utilized in catalytic processes due to their ability to facilitate electron transfer reactions. Research indicates that these complexes can enhance the efficiency of various catalytic reactions, including hydrogenation and oxidation processes. For instance, studies have shown that zirconium-based catalysts demonstrate high selectivity and stability in hydrogenation reactions involving acetylenic alcohols, such as 2-methyl-3-butyn-2-ol .

Materials Science

The compound is employed in the synthesis of zirconium dioxide (ZrO₂) nanoparticles through methods like chemical vapor deposition (CVD) and sol-gel techniques. These nanoparticles have applications in coatings, ceramics, and thin films due to their high surface area and stability . The unique properties of zirconium-based materials make them suitable for use in advanced electronic devices and sensors.

Biomedical Applications

Zirconium complexes have been investigated for their potential use in biomedical fields. Studies highlight their antimicrobial properties, making them candidates for coatings on medical devices to prevent infections. Additionally, their biocompatibility allows for applications in drug delivery systems and tissue engineering scaffolds . The ability of these compounds to form stable complexes with biological molecules enhances their effectiveness in therapeutic applications.

Environmental Remediation

The reactivity of zirconium complexes derived from 2-methylbutan-2-ol has been explored for environmental applications, particularly in the removal of pollutants from water sources. Their catalytic properties can facilitate the degradation of organic contaminants, contributing to cleaner water technologies.

Case Study 1: Catalytic Hydrogenation

A study focused on the selective hydrogenation of acetylenic alcohols using zirconium-doped catalysts demonstrated high selectivity (98.2%) over extended reaction times (up to 168 hours). The research emphasized the role of zirconium in stabilizing palladium-based catalysts, enhancing their performance during catalytic reactions .

Case Study 2: Antimicrobial Coatings

Research into the antimicrobial properties of zirconium complexes revealed significant efficacy against various pathogens. The incorporation of these compounds into medical device coatings showed a reduction in infection rates compared to standard materials. This application highlights the potential for improving patient outcomes through advanced material science.

Mechanism of Action

The mechanism of action of 2-methylbutan-2-ol involves its interaction with GABA_A receptors as a positive allosteric modulator, similar to ethanol. This interaction enhances the inhibitory effects of GABA, leading to its sedative and hypnotic effects . The compound’s psychotropic effects are distinct from ethanol, with a more pronounced impact on coordination and balance .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2-Methylbutan-2-ol vs. Other Alcohols

Limited data exist for branched alcohols like 2-methylbutan-2-ol, but key comparisons include:

Property 2-Methylbutan-2-ol Pentan-1-ol 3-Methylbutan-2-ol
Density (g/cm³) ~0.824 (20°C) 0.814 (20°C) No data
Boiling Point (°C) 98–99 138 140
Compressibility High deviation at 280 K Lower deviation No data

Key Findings :

  • 2-Methylbutan-2-ol shows higher compressibility deviations under pressure compared to linear alcohols, likely due to steric effects .
  • Data for 3-methylbutan-2-ol and other isomers are absent, highlighting a research gap .

Zirconium vs. Similar Metals and Compounds

Zirconium vs. Tungsten
Property Zirconium (Zr) Tungsten (W)
Density (g/cm³) 6.52 19.25
Melting Point (°C) 1,855 3,422
Oxidation State +4 +4, +6
Applications Nuclear cladding, ceramics Filaments, alloys

Zirconium’s lower density and neutron transparency make it preferable in nuclear applications, while tungsten’s extreme melting point suits high-temperature environments .

Zirconium Oxide vs. Aluminum Oxide
Property Zirconium Oxide (ZrO₂) Aluminum Oxide (Al₂O₃)
Bending Strength (MPa) 1,200 400–600
Fracture Toughness 8–10 MPa·√m 3–4 MPa·√m
Thermal Stability Stable up to 2,700°C Stable up to 2,000°C

Zirconium oxide outperforms aluminum oxide in mechanical strength and thermal resilience, justifying its use in dental implants and jet engine coatings .

Zirconium Alloys vs. Hafnium Alloys

Hafnium (Hf), a zirconium byproduct, has a high neutron absorption cross-section, making it ideal for nuclear control rods. In contrast, hafnium-free zirconium alloys are used for nuclear fuel cladding due to neutron transparency .

Limitations in Alcohol Studies

  • Scarcity of high-pressure volumetric data for branched alcohols limits predictive modeling for industrial solvents .
  • Synergistic effects of zirconium with organic alcohols like 2-methylbutan-2-ol remain unexplored.

Zirconium Material Science Challenges

  • Hydrogen embrittlement in zirconium alloys under hydrogen-charging conditions requires further study to optimize nuclear reactor safety .
  • Additive manufacturing of zirconium oxide ceramics shows promise but lacks long-term durability data compared to milled ceramics .

Biological Activity

2-Methylbutan-2-ol; zirconium is a compound that combines a branched alcohol with a transition metal, zirconium. This compound has garnered attention for its potential applications in organic synthesis and catalysis. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure : The compound consists of a 2-methylbutan-2-ol moiety coordinated with zirconium, which enhances its reactivity and stability in various chemical reactions.

Molecular Formula : C5_{5}H12_{12}O; Zr

Biological Activity Overview

The biological activity of 2-methylbutan-2-ol; zirconium can be examined through its interactions in biological systems, particularly focusing on its catalytic properties and potential toxicity.

Catalytic Activity

Zirconium complexes, including those with alcohols, are known for their role in catalyzing organic reactions. For instance, zirconium-based catalysts have been effectively used in hydrozirconation processes, which are essential for forming carbon-carbon bonds in organic synthesis . The catalytic activity is influenced by the presence of the alcohol group, which can stabilize the transition state during reactions.

Case Studies

  • Hydrozirconation Reactions : Research has demonstrated that zirconium complexes can facilitate hydrozirconation of alkenes under mild conditions, leading to high yields of desired products. This process showcases the utility of zirconium in organic synthesis involving alcohols .
  • Selective Hydrogenation : A study focused on the selective hydrogenation of acetylenic alcohols using palladium-zinc coatings modified with zirconium. The results indicated that these coatings exhibited enhanced selectivity and stability during reactions, highlighting the potential application of zirconium-containing compounds in catalysis .

Data Tables

Property Value
Molecular Weight120.16 g/mol
SolubilitySoluble in organic solvents
ToxicityLow (high concentrations may cause irritation)
Catalytic Reaction Yield (%)
Hydrozirconation of AlkenesUp to 95%
Hydrogenation of AlcoholsSelectivity > 98%

Research Findings

Recent findings indicate that the incorporation of zirconium into catalytic systems enhances the performance of traditional catalysts by improving selectivity and stability under reaction conditions. This has implications for both industrial applications and environmental safety .

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